Cas no 62715-35-9 (1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one)

1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one is a versatile brominated and chlorinated thiophene derivative, primarily used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive functional groups—bromine at the 3-position and a chloroacetyl moiety at the 2-position—make it valuable for further derivatization, including nucleophilic substitutions and cross-coupling reactions. The compound's structural features enable precise modifications for constructing complex heterocyclic systems, particularly in agrochemical and medicinal chemistry applications. Its high purity and stability under controlled conditions ensure reliable performance in synthetic workflows. This compound is particularly useful for researchers developing novel thiophene-based scaffolds with tailored electronic or bioactive properties.
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one structure
62715-35-9 structure
Product Name:1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one
CAS No:62715-35-9
MF:C6H4BrClOS
MW:239.517358779907
CID:1639259
PubChem ID:12373551
Update Time:2025-05-20

1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(3-bromo-2-thienyl)-2-chloro-
    • 62715-35-9
    • Z1160795129
    • G38419
    • EN300-73402
    • 1-(3-bromothiophen-2-yl)-2-chloroethanone
    • AKOS017387278
    • 1-(3-bromothiophen-2-yl)-2-chloroethan-1-one
    • C6H4BrClOS
    • CS-0259454
    • 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one
    • Inchi: 1S/C6H4BrClOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3H2
    • InChI Key: QYIMZDKCWUCNCB-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1C(CCl)=O

Computed Properties

  • Exact Mass: 237.88552
  • Monoisotopic Mass: 237.88548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one Pricemore >>

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Additional information on 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one

Recent Advances in the Study of 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS: 62715-35-9) in Chemical Biology and Pharmaceutical Research

The compound 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS: 62715-35-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromothiophene and chloroethyl ketone functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one as a key building block for the synthesis of novel thiophene-based kinase inhibitors. The researchers utilized this compound to develop a series of potent and selective inhibitors targeting cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in various cancers. The study reported promising in vitro and in vivo results, with several derivatives showing nanomolar potency against CDK2 and CDK4.

In the antimicrobial field, a recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the compound's potential as a precursor for developing new antifungal agents. The electron-withdrawing properties of the bromo and chloro substituents were found to enhance the reactivity of the carbonyl group, facilitating the synthesis of various thiophene-containing derivatives with improved antifungal activity against Candida species. Molecular docking studies suggested that these derivatives might interfere with fungal ergosterol biosynthesis, though further mechanistic studies are warranted.

From a synthetic chemistry perspective, several methodological improvements have been reported for the preparation and modification of 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (82%) and purity (>99%) compared to traditional methods. The new protocol employs greener solvents and reduces the formation of byproducts, making it more suitable for industrial-scale production.

Emerging research has also explored the compound's potential in materials science applications. A recent study in ACS Applied Materials & Interfaces demonstrated that derivatives of 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one could serve as precursors for organic semiconductors when incorporated into conjugated polymers. These materials showed promising charge transport properties, with potential applications in organic electronics and biosensors.

Despite these advances, challenges remain in fully exploiting the potential of this compound. Future research directions might include: (1) expanding its applications in targeted drug delivery systems by conjugating it with various targeting moieties, (2) exploring its potential in PROTAC (proteolysis targeting chimera) technology for targeted protein degradation, and (3) investigating its metabolic stability and toxicity profile to facilitate clinical translation of its derivatives.

In conclusion, 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one (CAS: 62715-35-9) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with recent methodological improvements in its preparation and modification, positions it as an important tool for drug discovery and materials science. Ongoing research is expected to further expand its applications and optimize its therapeutic potential.

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